[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride
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Overview
Description
[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonothioic dichloride group attached to a chlorinated ethylsulfanyl ethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloroethanol with phosphorus trichloride and sulfur, followed by the addition of ethyl mercaptan. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding phosphonothioic acid derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphonothioic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride is used as a reagent for the synthesis of other organophosphorus compounds. It serves as an intermediate in the preparation of pesticides, herbicides, and flame retardants.
Biology
The compound is studied for its potential biological activity, including its effects on enzyme inhibition and interaction with biological macromolecules. It is used in research to understand the mechanisms of action of organophosphorus compounds on biological systems.
Medicine
In medicine, this compound is investigated for its potential use as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Industry
Industrially, the compound is used in the formulation of specialty chemicals, including additives for lubricants and plasticizers. Its unique chemical properties make it valuable in the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of [2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to the disruption of normal enzymatic function. This interaction is mediated through the phosphonothioic dichloride group, which reacts with nucleophilic amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
- [2-Chloro-2-(methylsulfanyl)ethenyl]phosphonothioic dichloride
- [2-Chloro-2-(propylsulfanyl)ethenyl]phosphonothioic dichloride
- [2-Chloro-2-(butylsulfanyl)ethenyl]phosphonothioic dichloride
Uniqueness
Compared to similar compounds, [2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride exhibits unique reactivity due to the presence of the ethylsulfanyl group This group influences the compound’s chemical behavior, making it more reactive in certain substitution and oxidation reactions
Properties
CAS No. |
56966-09-7 |
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Molecular Formula |
C4H6Cl3PS2 |
Molecular Weight |
255.6 g/mol |
IUPAC Name |
dichloro-(2-chloro-2-ethylsulfanylethenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H6Cl3PS2/c1-2-10-4(5)3-8(6,7)9/h3H,2H2,1H3 |
InChI Key |
BEKXBGNEVHAPTP-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=CP(=S)(Cl)Cl)Cl |
Origin of Product |
United States |
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